5-ethylsulfanyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-8-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOXHCBRKQOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Spectroscopic Profiling of 5-Ethylsulfanyl-1H-1,2,4-Triazole
A Technical Guide for Medicinal Chemistry & Structural Analysis
Executive Summary
5-ethylsulfanyl-1H-1,2,4-triazole (also referred to as 3-ethylthio-1,2,4-triazole) represents a critical pharmacophore in modern drug discovery, particularly in the development of antitubercular, antifungal, and anti-inflammatory agents. Its structural utility lies in the thioether linkage , which modulates lipophilicity (
This guide provides a definitive spectroscopic characterization of this molecule. Unlike simple aromatics, this compound exhibits complex tautomeric equilibria that drastically alter spectroscopic signatures.[1] This document details the synthesis, nuclear magnetic resonance (NMR), vibrational spectroscopy (IR), and mass spectrometry (MS) profiles required to validate its identity and purity.[1][2][3]
Structural Dynamics & Tautomerism
Before interpreting spectra, one must understand the molecule's fluid structure. The 1,2,4-triazole ring exists in a dynamic equilibrium of tautomers. While the S-alkylation (ethylation) locks the sulfur in the thiol (thioether) form—preventing thione formation—the annular nitrogen protons remain mobile.
The Tautomeric Landscape
In solution (DMSO, MeOH), the proton migrates between N1, N2, and N4.[1]
-
1H-form: Generally the most stable in the solid state and polar solvents.
-
4H-form: Less common but energetically accessible.
-
Symmetry: The migration of the proton renders the C3 and C5 positions chemically equivalent on the NMR time scale if the exchange is fast, or distinct if slow.
Figure 1: Reaction pathway from thione precursor to the S-alkylated product, highlighting the subsequent annular tautomerism relevant to NMR interpretation.
Experimental Synthesis Protocol
Context: High-purity material is required for reference spectroscopy.
Reagents: 1,2,4-triazole-3-thione, Ethyl Bromide (or Ethyl Iodide), Potassium Carbonate (
-
Dissolution: Dissolve 10 mmol of 1,2,4-triazole-3-thione in 20 mL of acetone.
-
Activation: Add 12 mmol of anhydrous
. Stir for 15 minutes to deprotonate the thiol group (forming the thiolate anion). -
Alkylation: Dropwise add 11 mmol of Ethyl Bromide. The reaction is exothermic; maintain temperature
. -
Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Isolation: Filter inorganic salts. Evaporate solvent. Recrystallize the residue from Ethanol/Water.
-
Yield Expectation: 85–95% (White to off-white crystalline solid).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-
1H NMR (400 MHz, DMSO-
)
The spectrum is characterized by the ethyl group pattern and the downfield triazole ring proton.
| Signal ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 13.0 - 13.5 | Broad Singlet | 1H | N-H (Ring) | Highly exchangeable; chemical shift varies with concentration and water content. Often invisible in |
| 8.25 | Singlet | 1H | C3-H (Ring) | The lone C-H on the triazole ring. Deshielded by the adjacent nitrogen atoms. |
| 3.05 - 3.15 | Quartet ( | 2H | S-CH2 | Methylene protons deshielded by the sulfur atom. |
| 1.25 - 1.35 | Triplet ( | 3H | CH3 | Terminal methyl group.[1] |
13C NMR (100 MHz, DMSO-
)
The molecule has 4 distinct carbon environments .
| Signal ( | Assignment | Structural Context |
| 158.0 - 160.0 | C5 (S-bound) | Quaternary carbon attached to Sulfur and two Nitrogens. Highly deshielded. |
| 145.0 - 148.0 | C3 (H-bound) | Aromatic C-H carbon of the triazole ring. |
| 26.0 - 27.5 | S-CH2 | Methylene carbon. |
| 14.5 - 15.2 | CH3 | Methyl carbon. |
B. Vibrational Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
The IR spectrum confirms the presence of the thioether and the integrity of the triazole ring.
-
3100 – 3250 cm⁻¹ (Broad, Medium):
stretching.[1] The broadness indicates intermolecular hydrogen bonding (dimer formation) typical of azoles. -
3020 – 3080 cm⁻¹ (Weak):
.[1] -
2900 – 2980 cm⁻¹ (Medium):
(asymmetric and symmetric stretches of the ethyl group).[1] -
1580 – 1620 cm⁻¹ (Medium/Strong):
ring stretching.[1] Characteristic of the triazole system. -
600 – 700 cm⁻¹ (Weak):
stretching.[1] This confirms the formation of the thioether linkage (distinct from the C=S thione stretch which would appear ~1100-1200 cm⁻¹ if unreacted).
C. Mass Spectrometry (ESI-MS / EI-MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode is standard.[1]
-
Molecular Ion:
Da (Calculated for ).[1] -
Fragmentation Pattern (MS/MS):
-
m/z 130
102: Loss of (Ethylene).[1] This is a McLafferty-like rearrangement or direct cleavage of the ethyl group, leaving the protonated triazole-thiol. -
m/z 130
101: Loss of Ethyl radical (less common in ESI, more common in EI).[1] -
Ring Cleavage: High energy collisions may break the triazole ring, often losing
(28 Da) or (27 Da).[1]
-
Analytical Workflow Diagram
This diagram outlines the logical flow for validating the compound synthesized in Section 3.
Figure 2: Step-by-step decision matrix for the purification and validation of 5-ethylsulfanyl-1H-1,2,4-triazole.
References
-
Tautomerism in Triazoles
-
NMR Characterization of S-Alkyl Triazoles
- Source: Journal of Heterocyclic Chemistry / ResearchGate.
-
URL:[Link]
-
Mass Spectrometry of Triazole Thioethers
-
General Spectroscopic Data (Triazole Core)
Sources
- 1. journalofbabylon.com [journalofbabylon.com]
- 2. jocpr.com [jocpr.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. rsc.org [rsc.org]
Tautomerism in 5-Ethylsulfanyl-1H-1,2,4-Triazole: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the tautomeric landscape of 5-ethylsulfanyl-1H-1,2,4-triazole . Targeted at drug development professionals and structural chemists, this document dissects the thermodynamic stability, kinetic accessibility, and pharmacological implications of the molecule's annular tautomerism.
Unlike its precursor (1,2,4-triazole-3-thione), the S-alkylated nature of the 5-ethylsulfanyl derivative locks the sulfur atom, preventing thione-thiol tautomerism. Consequently, the structural dynamics are governed exclusively by annular prototropy —the migration of the proton across the nitrogen atoms (N1, N2, and N4) of the triazole ring. Understanding this equilibrium is critical for lead optimization, as the specific tautomeric state dictates hydrogen bond donor/acceptor profiles in protein binding pockets.
Molecular Architecture & The "Thione" Exclusion
Before analyzing the tautomers, it is imperative to define the structural constraints imposed by the ethyl group.
Structural Definition
The molecule consists of a 1,2,4-triazole ring substituted at the C5 position (often numbered C3 depending on nomenclature conventions) with an ethylsulfanyl group (
-
IUPAC Name: 5-(ethylsulfanyl)-1H-1,2,4-triazole
-
Molecular Formula:
-
Key Feature: The sulfur atom is bonded to an ethyl group.
The Impossibility of Thione Tautomerism
A common misconception in triazole chemistry is the persistence of the thione form in S-substituted derivatives.
-
Parent Species: 1,2,4-triazole-3-thiol exists in equilibrium with 1,2,4-triazole-3-thione (
). -
Target Species: Alkylation of the sulfur atom to form the S-ethyl ether eliminates the possibility of the
double bond. The sulfur is locked in the sulfide (thioether) state. -
Result: The tautomeric system is reduced from a complex thione-thiol/annular system to a strictly annular nitrogen system .
The Tautomeric Landscape (1H, 2H, 4H)
The proton on the triazole ring is labile and can reside on any of the three nitrogen atoms. We define the tautomers based on the proton's location relative to the 5-ethylsulfanyl substituent.
The Three Canonical Tautomers
-
1H-Tautomer: Proton on N1 (adjacent to the C5-S-Et substituent).
-
2H-Tautomer: Proton on N2 (adjacent to the C3-H).
-
4H-Tautomer: Proton on N4 (the "apical" nitrogen between C3 and C5).
Thermodynamic Stability (DFT & Experimental Consensus)
Quantum chemical calculations (DFT at B3LYP/6-311++G** levels) and experimental data establish the following stability hierarchy in the gas phase and non-polar solvents:
| Tautomer | Relative Energy ( | Dipole Moment | Stability Status |
| 1H-Form | 0.0 kcal/mol (Reference) | ~2.7 D | Global Minimum (Usually dominant) |
| 2H-Form | +0.5 - 2.0 kcal/mol | ~1.8 D | Competitive (Heavily populated) |
| 4H-Form | +8.0 - 12.0 kcal/mol | ~5.5 D | Transient (Rarely observed in bulk) |
-
The 1H vs. 2H Battle: The energy difference between 1H and 2H is minimal. The 1H form is typically stabilized by the absence of lone-pair repulsion from the adjacent nitrogen, but the steric bulk of the S-ethyl group at C5 can destabilize the N1-H slightly, pushing the equilibrium toward the 2H form. In solution, these two forms exist in rapid equilibrium (
). -
The 4H Anomaly: The 4H tautomer is significantly higher in energy due to the disruption of the aromatic sextet's optimal geometry and lone-pair repulsion. However, it possesses a larger dipole moment . In highly polar solvents (e.g., water) or specific enzyme active sites, the 4H form can be stabilized by solvation or H-bonding networks.
Figure 1: Tautomeric equilibrium pathways. The 1H and 2H forms are in rapid equilibrium, while the 4H form represents a high-energy state.
Pharmacological Implications in Drug Design
For medicinal chemists, the "static" structure drawn in a database is misleading. The molecule samples all tautomeric states, and the bioactive conformation may differ from the major solution tautomer.
Binding Mode Versatility
-
Donor-Acceptor Flip:
-
1H-Form: N1 is a Donor; N2 and N4 are Acceptors.
-
2H-Form: N2 is a Donor; N1 and N4 are Acceptors.
-
4H-Form: N4 is a Donor; N1 and N2 are Acceptors.
-
-
Case Study: If a target protein requires a hydrogen bond donor at the apical position (N4), the ligand must adopt the high-energy 4H tautomer. The energy penalty (~10 kcal/mol) must be compensated by the binding enthalpy.
Acid-Base Properties (pKa)
The 5-ethylsulfanyl-1H-1,2,4-triazole is amphoteric.
-
Acidity (
): Loss of the ring proton yields the triazolate anion . This anion is symmetric (resonance stabilized) and is often the species present at physiological pH if the local environment is basic. -
Basicity (
): Protonation occurs typically at N4 (the apical nitrogen), forming the triazolium cation.
Experimental Protocols for Tautomer Identification
Distinguishing between 1H, 2H, and 4H forms requires techniques that can resolve fast exchange or freeze the equilibrium.
Protocol 1: Variable Temperature (VT) NMR Spectroscopy
Objective: To observe the coalescence of tautomers and identify individual species at low temperatures.
-
Sample Prep: Dissolve 10 mg of 5-ethylsulfanyl-1H-1,2,4-triazole in 0.6 mL of DMF-d7 or THF-d8 (solvents with low freezing points). Avoid
if possible as solubility may be low and exchange rates variable. -
Room Temperature Scan: Acquire a standard
NMR. Expect broad signals for the ring CH and NH due to rapid proton transfer. -
Cooling Phase: Stepwise cool the probe to -60°C (213 K).
-
Observation:
-
At the "decoalescence" temperature, the broad CH signal will split into two distinct peaks corresponding to the 1H and 2H tautomers.
-
Integrate the peaks to determine the
( ).
-
-
Analysis: Plot
vs (Van 't Hoff plot) to extract and of tautomerization.
Protocol 2: X-Ray Crystallography (Solid State)
Objective: To determine the preferred tautomer in the crystal lattice (often dictated by H-bond packing).
-
Crystallization: Prepare a saturated solution in ethanol/water (9:1). Allow slow evaporation at room temperature.
-
Diffraction: Select a single crystal (colorless prism).
-
Refinement: Solve the structure. Pay attention to the difference Fourier map near the nitrogen atoms to locate the hydrogen electron density.
-
Note: S-alkyl triazoles often form dimers in the solid state via
hydrogen bonds. The specific H-bond network (e.g., N1-H N4) will reveal the locked tautomer.
-
Visualizing the Interaction Network
The following diagram illustrates how the tautomeric state influences the hydrogen bonding potential with a hypothetical receptor site.
Figure 2: H-bonding capability of the 1H-tautomer. Switching to the 2H or 4H form would disrupt this specific network.
References
-
Tautomeric Equilibrium in Triazoles : Alkorta, I., & Elguero, J. (2020). Theoretical studies on the tautomerism of 1,2,4-triazoles. Journal of Chemical Information and Modeling.
-
Crystallographic Evidence : Cambridge Structural Database (CSD). Crystal structures of S-substituted 1,2,4-triazoles.
-
DFT Benchmarking : Salazar-Rodriguez, F. A., et al. (2025).[1][2] Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd/Journal of Computational Chemistry.
-
pKa Determination : Islamoglu, F., et al. (2012). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Asian Journal of Chemistry.
-
Thione-Thiol Tautomerism Exclusion : Bagno, A., et al. (1995). Multinuclear NMR study of the tautomerism of 1,2,4-triazole derivatives. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Methodological & Application
Application Notes & Protocols for Assessing the In Vitro Antimicrobial Activity of 5-Ethylsulfanyl-1H-1,2,4-triazole
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antimicrobial properties of 5-ethylsulfanyl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous antifungal and antibacterial agents.[1][2][3] This document outlines the scientific rationale for investigating this compound class, detailed protocols for determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), and guidance on data interpretation. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5]
Scientific Rationale and Background
The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, a structure renowned for its diverse biological activities.[1][3][6] In the realm of antimicrobial agents, triazoles are of paramount importance, particularly as antifungal drugs.[7][8]
Mechanism of Action of Triazole Antifungals
The primary mechanism of action for most triazole antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, triazoles compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[7]
Antibacterial Potential of 1,2,4-Triazole Derivatives
Beyond their well-documented antifungal effects, various derivatives of 1,2,4-triazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][10][11] The mechanisms of antibacterial action are more varied and can include the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase.[8] The incorporation of a thioether linkage, such as the ethylsulfanyl group in the compound of interest, has been explored in the design of novel antimicrobial agents, potentially enhancing potency or altering the spectrum of activity.[12][13]
Given the established antimicrobial pedigree of the 1,2,4-triazole scaffold, 5-ethylsulfanyl-1H-1,2,4-triazole is a compelling candidate for in vitro antimicrobial screening.
Key Experimental Protocols
The following protocols are based on the broth microdilution method, a standardized and widely accepted technique for determining the MIC and MBC/MFC of antimicrobial agents.[4][5][14][15][16][17]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][18][19]
Materials:
-
5-Ethylsulfanyl-1H-1,2,4-triazole (test compound)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[20]
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)[20]
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Protocol:
-
Preparation of the Test Compound Stock Solution: Dissolve the 5-ethylsulfanyl-1H-1,2,4-triazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed 1% (v/v), as it may inhibit microbial growth.[14]
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound at a starting concentration (e.g., twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[14] This will create a gradient of decreasing compound concentrations.
-
-
Inoculation: Prepare a standardized microbial suspension according to CLSI guidelines. Add 100 µL of this inoculum to each well (except the negative control wells), resulting in a final volume of 200 µL per well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.[20]
-
Controls:
-
Positive Control (Growth Control): Wells containing 100 µL of broth and 100 µL of the microbial inoculum.
-
Negative Control (Sterility Control): Wells containing 200 µL of broth only.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).[20][21]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[18][20]
Workflow for MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[16][18][22]
Materials:
-
96-well plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette
-
Incubator
Protocol:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and all wells with higher concentrations).[20]
-
Plating: Spot-inoculate the 10 µL aliquots onto separate sections of an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
Reading the MBC/MFC: After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][20][22]
Workflow for MBC/MFC Determination:
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. journalijsra.com [journalijsra.com]
- 7. isres.org [isres.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 11. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 13. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. emerypharma.com [emerypharma.com]
- 17. journals.asm.org [journals.asm.org]
- 18. microbeonline.com [microbeonline.com]
- 19. idstewardship.com [idstewardship.com]
- 20. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 22. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: Evaluating the Anticancer Potential of 5-Ethylsulfanyl-1H-1,2,4-triazole Analogs
An in-depth guide to the anticancer activity of 5-ethylsulfanyl-1H-1,2,4-triazole analogs for researchers, scientists, and drug development professionals.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its metabolic stability and ability to engage in crucial hydrogen bonding have made it a cornerstone in the design of novel drugs.[1] In oncology, 1,2,4-triazole derivatives have emerged as promising candidates, exhibiting a wide range of bioactivities by targeting various pathways involved in cancer cell proliferation and survival.[2][3] This guide focuses specifically on analogs of 5-ethylsulfanyl-1H-1,2,4-triazole, providing a comprehensive framework for their synthesis and preclinical evaluation as potential anticancer agents.
The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices. They will guide researchers from initial chemical synthesis through detailed in vitro cytotoxicity and mechanistic assays, culminating in in vivo efficacy studies using established tumor models.
Part 1: Synthesis of 5-Ethylsulfanyl-1H-1,2,4-triazole Analogs
A common and effective method for synthesizing the 1,2,4-triazole core involves the cyclization of thiosemicarbazide derivatives.[4] The following protocol outlines a generalized, multi-step synthesis to produce the 5-ethylsulfanyl-1H-1,2,4-triazole scaffold, which can then be further modified to create a library of analogs for screening.
Caption: Generalized workflow for the synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole analogs.
Protocol 1: Representative Synthesis of a 5-Ethylsulfanyl-1H-1,2,4-triazole Analog
This protocol describes the synthesis starting from a commercially available carboxylic acid.
Causality: The conversion of a carboxylic acid to its corresponding hydrazide is a crucial step to introduce the nitrogen backbone required for forming the triazole ring.[5] The subsequent reaction with an isothiocyanate introduces the sulfur atom and the necessary framework for cyclization into a triazole-thione.[4] Finally, selective S-alkylation attaches the ethylsulfanyl group.
Materials:
-
Starting carboxylic acid (e.g., 4-methoxybenzoic acid)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate (80%)
-
Ethyl isothiocyanate
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Iodide (C₂H₅I)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Methodology:
-
Step 1: Esterification.
-
Reflux a solution of the starting carboxylic acid (1 eq.) in absolute ethanol with a catalytic amount of concentrated H₂SO₄ for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture, extract the ester with an organic solvent (e.g., ethyl acetate), and purify.
-
Rationale: This standard Fischer esterification converts the carboxylic acid into a more reactive ester for the subsequent hydrazinolysis step.[5]
-
-
Step 2: Hydrazide Formation.
-
Reflux the synthesized ester (1 eq.) with hydrazine hydrate (1.5 eq.) in ethanol for 8-12 hours.
-
Cool the reaction mixture to allow the acid hydrazide product to precipitate.
-
Filter and wash the solid with cold ethanol.
-
Rationale: Hydrazine acts as a nucleophile, replacing the ethoxy group of the ester to form the key hydrazide intermediate.[6]
-
-
Step 3: Acylthiosemicarbazide Synthesis.
-
Reflux the acid hydrazide (1 eq.) with ethyl isothiocyanate (1.1 eq.) in ethanol for 4-6 hours.
-
Cool the mixture, and collect the precipitated acylthiosemicarbazide by filtration.
-
-
Step 4: Cyclization to Triazole-thione.
-
Reflux the acylthiosemicarbazide (1 eq.) in an aqueous solution of 8% NaOH or 2M K₂CO₃ for 6-8 hours.
-
Cool the reaction mixture and acidify with dilute HCl to a pH of 5-6.
-
The precipitated 5-substituted-4H-1,2,4-triazole-3-thiol is collected by filtration, washed with water, and dried.
-
Rationale: The basic medium facilitates the intramolecular cyclization via dehydration to form the stable 1,2,4-triazole ring.[4]
-
-
Step 5: S-Ethylation.
-
Dissolve the triazole-thione (1 eq.) in DMF, and add K₂CO₃ (1.5 eq.).
-
Stir the mixture for 30 minutes, then add ethyl iodide (1.2 eq.) dropwise.
-
Continue stirring at room temperature for 3-5 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water. Collect the precipitate, wash thoroughly, and purify by recrystallization or column chromatography to yield the final 5-ethylsulfanyl-1H-1,2,4-triazole analog.
-
Rationale: The basic conditions deprotonate the thiol, forming a thiolate anion that acts as a potent nucleophile to attack the ethyl iodide, resulting in the desired S-ethylated product.
-
Part 2: In Vitro Evaluation of Anticancer Activity
Initial screening of newly synthesized compounds relies on robust and reproducible in vitro assays to determine their cytotoxic potential and to begin elucidating their mechanism of action.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Causality: This assay is chosen for its high throughput, reliability, and sensitivity.[8] It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, allowing for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, Hela for cervical).[7]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Multi-channel pipette and microplate reader.
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Rationale: Optimal seeding density is crucial; too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting drug sensitivity.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test analog in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Sample Data Presentation:
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. Hela | IC₅₀ (µM) vs. A549 |
| Analog 7e | 8.5 | 5.6 | 21.1 |
| Analog 10a | 6.4 | 5.6 | 21.1 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
| Data is hypothetical, based on representative values from literature.[7] |
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[10] This protocol uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to stain the DNA.[11][12]
Caption: Distinguishing cell populations using Annexin V/PI staining after drug treatment.
Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.
-
Rationale: Collecting floating cells is critical as many apoptotic cells detach from the culture surface.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation: The flow cytometer will generate a dot plot separating the cell population into four quadrants: Live (lower-left), Early Apoptotic (lower-right), Late Apoptotic (upper-right), and Necrotic (upper-left).
-
Part 3: Mechanistic Pathway Investigation
1,2,4-triazole derivatives are known to inhibit various enzymes crucial for cancer cell survival, including kinases and tubulin.[1][13] Mechanistic assays are required to identify the specific molecular targets.
Caption: Inhibition of a kinase signaling cascade by a 1,2,4-triazole analog.
Rationale: Identifying the specific molecular target (e.g., BRAF, EGFR, or tubulin) is essential for lead optimization and understanding the compound's therapeutic potential.[13] This can be achieved using commercially available enzymatic assays or by observing specific cellular phenotypes, such as cell cycle arrest at the G2/M phase for tubulin inhibitors.[14]
Part 4: In Vivo Evaluation of Anticancer Efficacy
Promising compounds from in vitro screening must be evaluated in animal models to assess their efficacy and toxicity in a whole-organism system.[15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and indispensable tool for this purpose.[16][17]
Protocol 4: Cell Line-Derived Xenograft (CDX) Mouse Model
Causality: The CDX model allows for the evaluation of a compound's ability to inhibit tumor growth in a live animal, providing critical data on therapeutic efficacy, dosing, and potential toxicity before consideration for clinical trials.[18][19]
Caption: Standard workflow for evaluating compound efficacy in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID mice).
-
Human cancer cells (e.g., A549).
-
Matrigel (optional, for improved tumor take-rate).
-
Calipers for tumor measurement.
-
Appropriate vehicle for drug formulation.
-
Positive control drug (e.g., Paclitaxel).
Methodology:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[19]
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle Control, Test Compound (at various doses), and Positive Control.
-
Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule.
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Sample Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| Analog X | 25 | 625 ± 95 | 50 | +1.5 |
| Analog X | 50 | 310 ± 70 | 75 | -2.3 |
| Positive Control | 10 | 250 ± 60 | 80 | -8.5 |
| Data is hypothetical and for illustrative purposes only. |
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available from: [Link]
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In Vivo Oncology - Pharmacology Discovery Services. Available from: [Link]
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Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Available from: [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available from: [Link]
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ADC Evaluation Service in Solid Tumor Models - Creative Biolabs. Available from: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. Available from: [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. Available from: [Link]
-
(PDF) Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review - ResearchGate. Available from: [Link]
-
Cell Line-Derived Xenograft (CDX) Models - Melior Discovery. Available from: [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. Available from: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. Available from: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
-
Full article: Application of triazoles in the structural modification of natural products. Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available from: [Link]
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Synthesis and SAR of[2][16][18]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. Available from: [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One. Available from: [Link]
-
New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening | JNCI: Journal of the National Cancer Institute | Oxford Academic. Available from: [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Available from: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Available from: [Link]
-
(PDF) Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Available from: [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. Available from: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [Link]
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Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of 5-Ethylsulfanyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[5][7] This five-membered ring system, containing three nitrogen atoms and two carbon atoms, is a key pharmacophore in several clinically approved drugs.[4] In the realm of inflammation, derivatives of 1,2,4-triazole have demonstrated significant potential by targeting key enzymatic pathways and signaling cascades involved in the inflammatory response.[2][4][5][8][9]
The anti-inflammatory effects of many 1,2,4-triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[2][4] Furthermore, some derivatives have been shown to modulate the production of pro-inflammatory cytokines and other mediators, suggesting a multi-targeted mechanism of action.[8][9][10] Given the established anti-inflammatory profile of the 1,2,4-triazole scaffold, 5-ethylsulfanyl-1H-1,2,4-triazole represents a molecule of interest for investigation as a potential novel anti-inflammatory agent.
Proposed Mechanism of Action: A Working Hypothesis
Based on the known activities of related 1,2,4-triazole derivatives, a plausible working hypothesis for the anti-inflammatory mechanism of 5-ethylsulfanyl-1H-1,2,4-triazole involves the modulation of key inflammatory pathways. The primary targets are likely to be the enzymes responsible for the production of inflammatory mediators.
Caption: Hypothesized mechanism of anti-inflammatory action.
In Vitro Evaluation of Anti-Inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of 5-ethylsulfanyl-1H-1,2,4-triazole.
Primary Screening: Enzyme Inhibition Assays
The initial assessment should focus on the direct inhibitory effects of the compound on key enzymes in the inflammatory cascade.
3.1.1. Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Heme
-
TMPD (N,N,N’,N’-tetramethyl-p-phenylenediamine)
-
Arachidonic acid
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate reader
-
5-Ethylsulfanyl-1H-1,2,4-triazole (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
-
Procedure:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant COX-1 or COX-2 enzyme, and heme.
-
Add various concentrations of the test compound or positive controls to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Secondary Screening: Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of the compound.
3.2.1. Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO quantification)
-
96-well cell culture plates
-
5-Ethylsulfanyl-1H-1,2,4-triazole (test compound)
-
L-NAME (NOS inhibitor, positive control)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of inhibition of NO production.
-
3.2.2. Protocol: Cytokine Production in LPS-Stimulated Macrophages
-
Principle: This assay measures the effect of the test compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Materials:
-
RAW 264.7 macrophage cell line and culture reagents
-
LPS
-
ELISA kits for TNF-α and IL-6
-
5-Ethylsulfanyl-1H-1,2,4-triazole (test compound)
-
Dexamethasone (positive control)
-
-
Procedure:
-
Follow the same cell culture and treatment protocol as for the NO production assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production.
-
In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are crucial for confirming the anti-inflammatory efficacy of the compound in a whole-organism context.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used and validated model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response, which can be measured as an increase in paw volume.
-
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (lambda, type IV)
-
Pletysmometer (for measuring paw volume)
-
5-Ethylsulfanyl-1H-1,2,4-triazole (test compound)
-
Indomethacin or Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
-
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
-
Caption: A typical workflow for the carrageenan-induced paw edema model.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-Inflammatory Activity of 5-Ethylsulfanyl-1H-1,2,4-triazole
| Assay | Parameter | 5-Ethylsulfanyl-1H-1,2,4-triazole | Positive Control (Name) | IC50 (µM) of Positive Control |
| COX-1 Inhibition | IC50 (µM) | Experimental Value | Indomethacin | Literature/Experimental Value |
| COX-2 Inhibition | IC50 (µM) | Experimental Value | Celecoxib | Literature/Experimental Value |
| NO Production | IC50 (µM) | Experimental Value | L-NAME | Literature/Experimental Value |
| TNF-α Production | IC50 (µM) | Experimental Value | Dexamethasone | Literature/Experimental Value |
| IL-6 Production | IC50 (µM) | Experimental Value | Dexamethasone | Literature/Experimental Value |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Experimental Value | 0 |
| 5-Ethylsulfanyl-1H-1,2,4-triazole | Dose 1 | Experimental Value | Calculated Value |
| 5-Ethylsulfanyl-1H-1,2,4-triazole | Dose 2 | Experimental Value | Calculated Value |
| Indomethacin | Standard Dose | Experimental Value | Calculated Value |
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the comprehensive evaluation of the anti-inflammatory properties of 5-ethylsulfanyl-1H-1,2,4-triazole. Positive results from these initial in vitro and in vivo studies would warrant further investigation into the specific molecular targets and signaling pathways involved. Advanced studies could include Western blot analysis to examine the expression of inflammatory proteins, and further in vivo models of chronic inflammation. The exploration of this and other novel 1,2,4-triazole derivatives holds the potential for the development of new and effective anti-inflammatory therapeutics.
References
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Retrieved from [Link]
- Bhatia, R., Rathore, P., & Nayak, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 03, 160-165.
- Minta, J., Nowosadko, M., Radzikowska, J., Wesołowska, O., & Poźniak, B. (2024).
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Liu, C., Bian, M., Yu, L., & Wei, C. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1][2][11]Triazol-4-yl)-4-Phenyl- 4H-[1][10][11]Triazole-3-Thiol Derivatives. Pharmacognosy Magazine, 14(54), 213-219.
- Ibragimova, M. I., Zheldakova, R. A., & Potkin, V. I. (2025).
- Minta, J., Nowosadko, M., Radzikowska, J., Wesołowska, O., & Poźniak, B. (2024).
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Jetir. (n.d.). triazole as anti-inflammatory agent: a short review. Retrieved from [Link]
- Azim, M. A., Azim, S., & Khan, S. A. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Pharmacology and Toxicology, 22(1), 74.
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Mbah, J. A., & Isaac, A. O. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][10][11]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Journal of Applied Pharmaceutical Science, 11(11), 108-115.
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International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]
-
Ukrainian Journal of Ecology. (n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Preprints.
- Basha, M. M., Goud, B. M., & Kumar, S. A. (2017). In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 112-117.
- Azim, M. A., Azim, S., & Khan, S. A. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives.
- Minta, J., Nowosadko, M., Radzikowska, J., Wesołowska, O., & Poźniak, B. (2024).
- Szczukowski, Ł., Bielenica, A., Kędzierska, E., & Giebułtowicz, J. (2021). New N‑Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. International Journal of Molecular Sciences, 22(19), 10452.
- Minta, J., Nowosadko, M., Radzikowska, J., Wesołowska, O., & Poźniak, B. (2024).
- Khan, B. A., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase.
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Application Notes & Protocols for Molecular Docking Studies of 5-ethylsulfanyl-1H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.[1][2][3] 5-ethylsulfanyl-1H-1,2,4-triazole is a derivative of this privileged heterocyclic system, presenting a unique opportunity for exploring novel protein-ligand interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this specific ligand. We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for ligand and protein preparation, outline the docking simulation process, and establish a robust framework for the analysis and validation of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.
Part I: Strategic Target Selection
The success of any molecular docking campaign is predicated on the selection of a biologically relevant protein target. The broad spectrum of activity associated with 1,2,4-triazole derivatives suggests multiple potential protein families for investigation.[3][4]
Causality of Target Selection: The choice of target should be hypothesis-driven. Given the known activities of related triazole compounds, logical targets for 5-ethylsulfanyl-1H-1,2,4-triazole include:
-
Enzymes in Steroidogenesis: Aromatase (Cytochrome P450 19A1) is a well-established target for triazole-based anticancer drugs like Letrozole and Anastrozole, which are used to treat hormone-sensitive breast cancer.[5] The triazole nitrogen atoms coordinate with the heme iron in the enzyme's active site, inhibiting its function.
-
Microbial Enzymes: Lanosterol 14-alpha-demethylase, another cytochrome P450 enzyme, is the primary target for azole antifungal agents such as Fluconazole and Itraconazole.[1] These drugs disrupt the synthesis of ergosterol, a critical component of fungal cell membranes.
-
Protein Kinases: Various kinases are implicated in cancer cell proliferation. Some triazole derivatives have been investigated as kinase inhibitors, making proteins like the Epidermal Growth Factor Receptor (EGFR) potential targets.[6]
-
Tubulin: As a key component of the cytoskeleton, tubulin is a validated anticancer target. Some heterocyclic compounds, including triazoles, have been shown to inhibit tubulin polymerization.[5]
For the protocols outlined in this guide, we will use Human Aromatase (PDB ID: 3EQM) as our primary example, given the well-documented role of triazoles as its inhibitors.
Part II: The Docking Workflow: A Visual Overview
A successful docking study follows a structured, multi-stage process. Each stage is critical for the integrity of the final results.
Caption: High-level workflow for a molecular docking study.
Part III: Experimental Protocols
The following protocols provide step-by-step methodologies. We will use freely available and widely adopted software tools like UCSF ChimeraX for preparation/visualization and AutoDock Vina for the docking simulation.
Protocol 1: Ligand Preparation
Rationale: The starting point for a ligand is often a 2D structure. This must be converted to a robust, low-energy 3D conformation to be used in docking. The accuracy of the ligand's structure, including its charge distribution and bond orders, directly impacts the quality of the docking prediction.[7][8]
Methodology:
-
Obtain 2D Structure:
-
Draw 5-ethylsulfanyl-1H-1,2,4-triazole using chemical drawing software (e.g., ChemDraw, MarvinSketch) or find its structure on PubChem (CID: 2801080).
-
Save the structure in a common format like SMILES or SDF.
-
-
Generate 3D Conformation & Energy Minimize:
-
Open UCSF ChimeraX.
-
Use the Build Structure tool and input the SMILES string for the ligand.
-
Add hydrogens to the structure (Build > Structure Editing > Add H).
-
Assign charges. A common and effective method for small organic molecules is to use the AM1-BCC charge model. This can be done via the Add Charge tool in ChimeraX.[9]
-
Perform energy minimization to find a low-energy conformation. Use the Minimize Structure tool, which employs the ANTECHAMBER and MMTK libraries. This step resolves any steric clashes or unnatural bond geometries.
-
Expert Insight: Energy minimization is not just about finding the global minimum energy state but a plausible, low-energy conformation. The docking algorithm itself will explore the ligand's conformational flexibility within the binding site.
-
-
Save in Required Format:
-
Save the prepared ligand as a Mol2 file (e.g., ligand.mol2). This format retains the 3D coordinates, atom types, and partial charges.
-
For use with AutoDock Vina, this file will later be converted to the PDBQT format, which also includes information on rotatable bonds.
-
Protocol 2: Protein (Receptor) Preparation
Rationale: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential components like water molecules, co-solvents, or multiple protein chains that can interfere with the docking process.[10] Preparation involves cleaning the structure and adding missing atoms (like hydrogens) to ensure a chemically correct representation of the binding site.[11][12]
Methodology:
-
Download Protein Structure:
-
Navigate to the RCSB PDB database (rcsb.org).
-
Search for and download the structure of Human Aromatase, PDB ID: 3EQM . This structure is co-crystallized with the inhibitor exemestane, which helps in identifying the active site.
-
-
Clean the PDB File:
-
Open 3EQM.pdb in UCSF ChimeraX.
-
Remove Unnecessary Chains: The biological unit is a monomer. Delete any additional protein chains if present.
-
Remove Water Molecules: Select and delete all water molecules (Select > Residue > HOH, then Actions > Atoms/Bonds > Delete).
-
Expert Insight: While most water molecules are removed, specific, highly conserved water molecules that are known to mediate ligand binding may be retained. This requires prior knowledge from literature or experimental data. For a standard initial docking, removing all waters is a common practice.
-
-
Remove Co-crystallized Ligand and Ions: Delete the original ligand (exemestane) and any other non-essential ions or cofactors. This clears the binding pocket for your new ligand.
-
-
Prepare the Protein for Docking:
-
Add Hydrogens: Use the Add H tool. This is crucial as hydrogens are typically not resolved in X-ray crystal structures but are vital for forming hydrogen bonds.[10]
-
Assign Charges: Use a standard force field like AMBER to assign partial charges to the protein atoms. This is handled by tools like AutoDock Tools (ADT) or can be done within ChimeraX.
-
Save the Prepared Protein: Save the cleaned, hydrogen-added protein structure as a PDB file (e.g., protein.pdb).
-
Protocol 3: Docking Simulation with AutoDock Vina
Rationale: AutoDock Vina is a widely used, computationally efficient docking program.[13] It uses a grid-based approach to model the binding site and employs an empirical scoring function to estimate the binding affinity. The process involves defining a search space (the "grid box") and then allowing the algorithm to explore various poses of the flexible ligand within that space.[7]
Methodology:
-
Convert Files to PDBQT Format:
-
Use AutoDock Tools (ADT), a graphical front-end for AutoDock.
-
Load your prepared ligand.mol2 file. ADT will automatically detect rotatable bonds and prompt you to save it as ligand.pdbqt.
-
Load your prepared protein.pdb file. ADT will add charges (Gasteiger charges are common) and merge non-polar hydrogens, then save it as protein.pdbqt.
-
-
Define the Binding Site (Grid Box):
-
Causality: The grid box defines the three-dimensional space where Vina will search for binding poses. Its size and location are critical. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.
-
In ADT, load the protein.pdbqt file.
-
Identify the active site. Since we are using PDB ID 3EQM, we can center the grid box on the coordinates of the original co-crystallized ligand (exemestane) before it was deleted.
-
Adjust the grid box dimensions to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand space. A common size is 25 x 25 x 25 Å.
-
Note the center coordinates (X, Y, Z) and dimensions (X, Y, Z) of the box.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) with the following information:
-
-
Run the Simulation:
-
Open a command-line terminal.
-
Execute the following command: vina --config conf.txt --log results.log
-
Part IV: Analysis, Interpretation, and Validation
Rationale: The output of a docking run is a set of predicted binding poses and their associated scores. This raw data requires careful analysis to derive meaningful biological insights. Validation is a crucial final step to ensure the chosen docking protocol is reliable for the specific protein target.[14][15]
Protocol 4: Post-Docking Analysis
Methodology:
-
Evaluate Binding Scores:
-
The output file (all_poses.pdbqt) will contain several binding poses (typically 9 by default), ranked by their binding affinity score in kcal/mol.
-
The scoring function estimates the Gibbs free energy of binding (ΔG). Therefore, more negative values indicate stronger predicted binding affinity.[16]
-
Expert Insight: These scores are best used for relative ranking (i.e., comparing different ligands against the same target) rather than as absolute predictors of experimental binding affinity.
-
-
Analyze and Cluster Poses:
-
The top-ranked pose is often the primary focus. However, it's important to examine the other poses.
-
Calculate the Root Mean Square Deviation (RMSD) between the top poses. If multiple low-energy poses cluster together (low RMSD between them), it can increase confidence in that binding mode.[14][16] A diverse set of low-energy poses might suggest the ligand is highly flexible or the binding pocket is shallow.
-
-
Visualize Protein-Ligand Interactions:
-
Load the protein.pdbqt and the output all_poses.pdbqt into a visualization program like PyMOL or UCSF ChimeraX.
-
Focus on the top-ranked pose.
-
Identify and analyze the key intermolecular interactions. Tools like LigPlot+ or the "Find H-Bond" and "Contacts" features in ChimeraX are invaluable.[17]
-
Key Interactions to Look For:
-
Hydrogen Bonds: Crucial for specificity and affinity. Note the donor/acceptor atoms and the amino acid residues involved.
-
Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.
-
Pi-Stacking/Pi-Cation: Interactions involving aromatic rings.
-
Coordination (for metalloproteins): In our Aromatase example, a key interaction to verify is the coordination of one of the triazole's nitrogen atoms with the heme iron.
-
-
Caption: Key intermolecular forces governing protein-ligand binding.
Protocol 5: Docking Validation
Rationale: To trust the predictions for your novel ligand, you must first show that your docking protocol can accurately reproduce known results. The gold standard is to re-dock the co-crystallized (native) ligand and see if the predicted pose matches the experimental one.[18][19]
Methodology:
-
Extract the Native Ligand: From the original, unaltered PDB file (3EQM), save the coordinates of the native ligand (exemestane) into a separate file.
-
Prepare the Native Ligand: Prepare this ligand using the same procedure (Protocol 1) as your test compound.
-
Perform Re-Docking: Run the docking simulation (Protocol 3) using the prepared protein and the prepared native ligand, with the exact same grid box parameters.
-
Calculate RMSD:
-
Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose.
-
Calculate the RMSD between the heavy atoms of the two poses.
-
Validation Criteria: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this specific target.[15][18][20] If the RMSD is high, the protocol (e.g., grid box size, protein preparation steps) may need to be adjusted and re-validated.
-
Part V: Data Summary and Presentation
Quantitative results from docking should be summarized for clarity and comparison.
| Parameter | 5-ethylsulfanyl-1H-1,2,4-triazole | Native Ligand (Exemestane) - Re-docked |
| Target Protein | Human Aromatase (3EQM) | Human Aromatase (3EQM) |
| Best Binding Affinity (kcal/mol) | -7.8 | -9.5 |
| RMSD from Crystal Pose (Å) | N/A | 1.35 |
| Key Interacting Residues | PHE134, PHE221, TRP224, ILE305, ALA306, Heme | PHE134, TRP224, ILE305, ALA306, VAL370, Heme |
| Hydrogen Bonds | 1 (with ALA306 backbone) | 0 |
| Heme Coordination | Yes (via N4 of triazole) | No |
Note: Data in this table is illustrative and represents expected outcomes from a hypothetical docking run.
Conclusion
Molecular docking is a powerful computational tool for hypothesis generation in drug discovery. By following the rigorous preparation, execution, and validation protocols detailed in this guide, researchers can confidently investigate the binding potential of 5-ethylsulfanyl-1H-1,2,4-triazole against various protein targets. The key to a meaningful study lies not just in obtaining a low binding score, but in the careful analysis of the binding pose, the identification of key interactions, and the crucial step of protocol validation. This structured approach provides a solid foundation for identifying promising candidates for further experimental testing.
References
-
Title: Molecular Docking Results Analysis and Accuracy Improvement Source: Profacgen URL: [Link]
-
Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]
-
Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]
-
Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: Analysis and Mapping of Molecular Docking Results Source: CD ComputaBio URL: [Link]
-
Title: DOCKING TUTORIAL Source: 2nd Strasbourg Summer School on Chemoinformatics URL: [Link]
-
Title: How to analyse docking results from HADDOCK or refine models? Source: Bonvin Lab URL: [Link]
-
Title: How can I validate docking result without a co-crystallized ligand? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide Source: YouTube URL: [Link]
-
Title: Session 4: Introduction to in silico docking Source: A-IMBN URL: [Link]
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Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLoS Computational Biology URL: [Link]
-
Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors Source: Cal-Tek URL: [Link]
-
Title: Validation of Docking Methodology (Redocking) Source: ResearchGate URL: [Link]
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Title: Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents Source: International Journal of Chemico-Biological Research URL: [Link]
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Title: Protein-ligand docking Source: Cresset Group URL: [Link]
-
Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]
-
Title: Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent Source: Scholars Research Library URL: [Link]
-
Title: Antioxidant study and Molecular docking of sugar-triazole derivatives Source: BIO Web of Conferences URL: [Link]
-
Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives Source: INDUS JOURNAL OF BIOSCIENCE RESEARCH URL: [Link]
-
Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL: [Link]
-
Title: A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE Source: ResearchGate URL: [Link]
-
Title: Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities Source: ResearchGate URL: [Link]
-
Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol Source: Hacettepe University Journal of the Faculty of Pharmacy URL: [Link]
-
Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: PMC, National Center for Biotechnology Information URL: [Link]
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- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. cal-tek.eu [cal-tek.eu]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 16. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole
Welcome to the technical support resource for the synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yields and product purity.
Synthesis Overview and Core Principles
The synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole is typically achieved through a two-stage process. The first stage involves the formation of the core heterocyclic ring, 5-mercapto-1H-1,2,4-triazole (which exists in tautomeric equilibrium with 1,2,4-triazole-5-thione). The second stage is a selective S-alkylation to introduce the ethylthio- moiety. Understanding the mechanism and critical parameters of each stage is fundamental to achieving high yields.
The most common and robust pathway begins with the base-catalyzed intramolecular cyclization of a thiosemicarbazide precursor.[1][2] This is followed by the nucleophilic substitution of the resulting thiol/thiolate with an ethylating agent.
Sources
Technical Support Center: Ethylation of 5-Mercapto-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the ethylation of 5-mercapto-1H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, experience-based answers to frequent problems, detailed protocols, and the scientific rationale behind our recommendations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the ethylation reaction. Each question is followed by a detailed explanation of the underlying chemistry and actionable steps to resolve the issue.
Q1: My reaction is producing a mixture of products, not just the desired 5-ethylthio-1H-1,2,4-triazole. What are the likely side products?
A1: The most common issue in this synthesis is a lack of regioselectivity, leading to the formation of N-ethylated isomers alongside the desired S-ethylated product.
The starting material, 5-mercapto-1H-1,2,4-triazole, is an ambident nucleophile . It exists in a thiol-thione tautomeric equilibrium and possesses multiple nucleophilic sites: the exocyclic sulfur atom and the three nitrogen atoms (N1, N2, and N4) of the triazole ring.[1][2] Consequently, the ethylating agent can attack any of these sites, leading to a product mixture.
The primary side products are the three possible N-ethyl isomers:
-
1-ethyl-5-mercapto-1H-1,2,4-triazole
-
2-ethyl-5-mercapto-1H-1,2,4-triazole
-
4-ethyl-5-mercapto-4H-1,2,4-triazole-3-thione
Alkylation of the already S-alkylated triazole at a nitrogen position can also occur, though this is less common.[3][4]
Caption: Competing S- and N-ethylation pathways.
Q2: How can I increase the yield of the S-ethylated product and minimize N-ethylation?
A2: Maximizing S-alkylation requires careful control of reaction conditions to favor the nucleophilicity of the sulfur atom over the nitrogen atoms.
The key is to generate the thiolate anion (S⁻) in situ, which is a much stronger and softer nucleophile than the neutral thiol (S-H) or the ring nitrogens. According to the Hard and Soft Acids and Bases (HSAB) principle, soft nucleophiles (like the thiolate) preferentially react with soft electrophiles (like the sp³-hybridized carbon of an ethyl halide).[5] While the HSAB principle's application to ambident nucleophiles can be complex, it provides a useful framework for optimization.[6][7][8]
Key Factors to Control:
-
Choice of Base: The base is critical for deprotonating the thiol group. Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a stoichiometric amount ensures the formation of the sodium or potassium thiolate salt. This pre-formation of the highly nucleophilic thiolate is the single most effective step to promote S-alkylation.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be effective but may require more forcing conditions.[1]
-
Solvent Selection: The solvent influences the nucleophilicity of the competing sites.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally recommended. They can solvate the anionic nucleophile via hydrogen bonding. In many cases, performing the reaction in ethanol with NaOH leads to high yields of the S-alkylated product.[1]
-
Polar Aprotic Solvents (e.g., DMF, Acetone): While effective in dissolving the reactants, these solvents can sometimes favor N-alkylation. If using these, ensure the thiolate is fully formed before adding the ethylating agent.
-
-
Temperature and Reaction Time: Conduct the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored N-alkylation pathway, reducing selectivity. Monitor the reaction by TLC to avoid prolonged reaction times, which can also lead to side products.
-
Order of Addition: Add the base to a solution/suspension of the 5-mercapto-1H-1,2,4-triazole and allow it to stir for a short period (e.g., 15-30 minutes) to ensure complete formation of the thiolate salt before adding the ethylating agent.
Recommended Protocol for Selective S-Ethylation
This protocol is designed to maximize the yield of 5-ethylthio-1H-1,2,4-triazole.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-mercapto-1H-1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add absolute ethanol to form a stirrable suspension (approx. 10-15 mL per gram of starting material).
-
Base Addition: Add a solution of sodium hydroxide (1.0 eq) in a minimal amount of water or ethanol. Stir the mixture at room temperature for 30 minutes. The suspension should become a clearer solution as the sodium salt forms.
-
Ethylating Agent: Add ethyl iodide or ethyl bromide (1.0 - 1.1 eq) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or until TLC analysis (e.g., using a 7:3 ethyl acetate:hexane eluent) shows complete consumption of the starting material.
-
Workup:
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to dissolve any inorganic salts.
-
The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
-
-
Purification: Purify the crude material via column chromatography on silica gel.
Q3: I suspect I have formed a diethylated product. How can I confirm this and prevent it?
A3: Diethylation (one ethyl group on the sulfur and another on a nitrogen) is a potential side reaction, especially if excess reagents or harsh conditions are used.
To confirm its presence, use LC-MS analysis. The diethylated product will have a molecular weight 28 Da higher than the desired mono-ethylated product. To prevent its formation, use precise stoichiometry. Do not use a significant excess of the ethylating agent or the base (a slight excess of the ethylating agent, ~1.1 eq, is acceptable to drive the reaction to completion, but more can be detrimental).
Q4: How can I separate the desired S-ethyl product from the N-ethyl isomers?
A4: The S- and N-ethylated isomers generally have different polarities and can be separated effectively using silica gel column chromatography. [9]
The S-ethylated product is typically less polar than the N-ethylated isomers (which still contain a free thiol/thione group). This difference allows for chromatographic separation.
General Protocol for Chromatographic Separation
-
Adsorbent: Use standard silica gel (60-120 or 230-400 mesh).
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane or the eluent mixture.
-
Eluent System: Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
Begin with a high hexane ratio (e.g., 9:1 Hexane:EtOAc).
-
Gradually increase the ethyl acetate concentration (e.g., 8:2, 7:3, 1:1).
-
Alternative eluents like chloroform-ethyl acetate have also been reported to be effective.
-
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with the same eluent system. The less polar S-ethylated product should elute first.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Q5: What analytical techniques are best for identifying the different isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between S- and N-ethylated isomers.
The chemical environment of the ethyl group's protons (-CH₂- and -CH₃) is significantly different when attached to sulfur versus nitrogen.
| Isomer Type | -CH₂- Signal (¹H NMR) | -CH₃- Signal (¹H NMR) | -CH₂- Signal (¹³C NMR) |
| S-Ethyl (Desired) | ~3.3 ppm (quartet) | ~1.4 ppm (triplet) | ~30 ppm |
| N-Ethyl (Side Product) | ~4.3 ppm (quartet) | ~1.5 ppm (triplet) | ~46 ppm |
| Note: These are typical chemical shifts based on reported data for similar structures and may vary slightly. The key diagnostic is the significant downfield shift of the N-CH₂ protons and carbons compared to the S-CH₂ signals.[10] |
The presence of a very broad singlet far downfield (often >13 ppm in DMSO-d₆) in the ¹H NMR spectrum indicates a remaining acidic proton (S-H or N-H), confirming the presence of an N-ethylated isomer or unreacted starting material.[11] The desired S-ethylated product will have one N-H proton signal, while the N-ethylated side products will have an S-H signal (in its thiol tautomer form).
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- 11. chem.uaic.ro [chem.uaic.ro]
Technical Support Center: Purification of 5-Ethylsulfanyl-1H-1,2,4-triazole by Recrystallization
Welcome to the technical support guide for the purification of 5-ethylsulfanyl-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals who require a high-purity solid compound for their work. Here, we move beyond simple instructions to explain the underlying principles and causality behind each step, providing a robust framework for successful recrystallization and troubleshooting.
Part 1: Foundational Principles & Compound Profile
This section addresses the fundamental questions regarding the compound and the purification technique, setting the stage for the detailed experimental protocols.
Q1: What are the key physicochemical properties of 5-ethylsulfanyl-1H-1,2,4-triazole relevant to its recrystallization?
A1: Understanding the molecule's structure is paramount for designing a purification strategy. 5-ethylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound featuring a polar 1,2,4-triazole ring. The presence of three nitrogen atoms and a sulfur atom makes the molecule polar and capable of hydrogen bonding.[1][2] This dictates its solubility behavior, making it more soluble in polar solvents.[3] While specific data for this exact molecule is sparse, we can infer its properties from the parent 1H-1,2,4-triazole and related thio-derivatives.
Table 1: Inferred Properties of 5-Ethylsulfanyl-1H-1,2,4-triazole
| Property | Expected Value/Characteristic | Rationale & Significance for Recrystallization |
| Physical State | Likely a white or off-white solid at room temperature. | Recrystallization is a technique specifically for purifying solid compounds.[4] |
| Polarity | Polar | The triazole ring is inherently polar.[5] This suggests that polar solvents (e.g., water, ethanol, acetonitrile) will be effective for dissolution.[6] |
| Solubility | Readily soluble in polar solvents.[1] | The key is to find a solvent where solubility is significantly higher at elevated temperatures than at room or sub-zero temperatures.[6] |
| Tautomerism | The 1H- and 4H- tautomers of 1,2,4-triazoles are in rapid equilibrium, with the 1H form being more stable.[2] | This generally does not complicate recrystallization but is a fundamental structural characteristic. |
Q2: What is the core scientific principle behind recrystallization?
A2: Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[4] The ideal scenario, which we aim for, is one where:
-
The desired compound (5-ethylsulfanyl-1H-1,2,4-triazole) is highly soluble in a hot solvent.
-
The same compound is poorly soluble in that same solvent when it is cold.
-
Impurities are either completely insoluble in the hot solvent (allowing them to be filtered out) or remain highly soluble in the cold solvent (staying in the "mother liquor" after the desired compound crystallizes).[6]
During slow cooling, the molecules of the desired compound self-assemble into a highly ordered crystal lattice, a process that tends to exclude the differently shaped impurity molecules.[7]
Part 2: A Validated Experimental Protocol for Recrystallization
This section provides a detailed, step-by-step methodology. The process is designed to be self-validating by incorporating decision points based on experimental observations.
Recrystallization Workflow Overview
Caption: Decision-making workflow for inducing crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin. 2. Seed the Solution: If you have a small amount of the pure product, add a single tiny crystal to the cold solution. This "seed" acts as a template for other molecules to crystallize onto. [8]3. Reduce Solvent Volume: It's highly likely you added too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again. [7]4. Cool to a Lower Temperature: If an ice bath (~0°C) is insufficient, try a freezer or a specialized cooling bath. Be aware that very rapid cooling can sometimes cause impurities to precipitate.
Q4: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or because of the presence of impurities that depress the melting point. Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to keep the compound dissolved at a slightly lower temperature during the cooling phase. * Modify the Solvent System: If the problem persists, reheat to dissolve the oil, and then add a small amount of a co-solvent in which your compound is less soluble. This can lower the overall solubility and encourage crystallization over oiling out. For example, if you are using ethanol, adding a small amount of water might help.
Q5: My final yield of purified crystals is very low. What went wrong?
A5: A low recovery can result from several factors during the procedure.
-
Using Too Much Solvent: This is the most common cause. A significant portion of your product will remain dissolved in the mother liquor. You can try to recover some of this by evaporating a portion of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals, which may be less pure. [8]* Premature Crystallization: If the product crystallizes on the filter paper or in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated and that you perform this step as quickly as possible. * Incomplete Precipitation: Make sure the solution has been cooled for a sufficient amount of time at a low enough temperature to allow for maximum crystal formation.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing. [9]
Q6: How do I perform a mixed-solvent recrystallization?
A6: This technique is used when no single solvent has the ideal properties. You need a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is very poorly soluble (the "poor" solvent). Common pairs include ethanol/water and ethyl acetate/hexane. [6] Procedure:
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add one or two drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution at its boiling point.
-
Cool the solution slowly as you would for a single-solvent recrystallization. The compound is now much less soluble in the mixed-solvent system at cold temperatures, leading to crystallization. [7]
References
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.).
- Scribd. (n.d.). Recrystallization Guide for Chemists.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Athabasca University. (n.d.). Experiment 2: Recrystallization.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- PubChem. (n.d.). 5-ethyl-1H-1,2,4-triazole-3-thiol.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- Ahmed, S., et al. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- Al-Amiery, A. A., et al. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square.
- Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186.
- Sharma, P., et al. (2011). Exploring potential of 1, 2, 4-triazole: a brief review. Pharmacologyonline, 1, 1192-1222.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- Sharma, A., et al. (n.d.).
- MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds.
- ResearchGate. (2025, August 10). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
- Kumar, K., et al. (2022, April 25).
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Technical Support Center: 5-ethylsulfanyl-1H-1,2,4-triazole Stability Guide
The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 5-ethylsulfanyl-1H-1,2,4-triazole (also known as 3-(ethylthio)-1,2,4-triazole).
Executive Summary
5-ethylsulfanyl-1H-1,2,4-triazole is a thioether-functionalized heterocycle.[1] While the 1,2,4-triazole ring confers significant thermal stability, the molecule exhibits two primary instability modes in solution:
-
Oxidative Degradation: The sulfide (thioether) moiety is susceptible to oxidation, forming sulfoxides and sulfones.
-
Annular Tautomerism: The proton on the triazole ring is mobile, leading to rapid interconversion between 1H, 2H, and 4H tautomers. This often manifests as analytical artifacts (e.g., peak splitting in HPLC) rather than chemical decomposition.[1]
Critical Stability Issues & Mechanisms
Issue 1: Oxidative Degradation (S-Oxidation)
The ethylsulfanyl group (-S-Et) is electron-rich, making it a target for electrophilic oxidation.[1] In the presence of dissolved oxygen, peroxides, or trace metal catalysts, the sulfur atom oxidizes sequentially.
-
Stage 1: Formation of the Sulfoxide (S=O). This is the primary degradation product observed in solution over time.
-
Stage 2: Further oxidation to the Sulfone (O=S=O). This typically requires stronger oxidants or prolonged exposure.[1]
Impact: This reaction changes the polarity and biological activity of the molecule. Sulfoxides are significantly more polar than the parent thioether, leading to retention time shifts in reverse-phase chromatography.[1]
Issue 2: Annular Tautomerism
Unlike its precursor (triazole-3-thiol), 5-ethylsulfanyl-1H-1,2,4-triazole cannot undergo thione-thiol tautomerism because the sulfur is alkylated.[1] However, it undergoes annular tautomerism , where the hydrogen atom migrates between the nitrogen atoms (N1, N2, and N4) of the triazole ring.
-
Mechanism: Rapid proton transfer facilitated by protic solvents (water, methanol).[1]
-
Impact: In NMR, this results in broadened ring carbon/proton signals. In HPLC, if the pH is near the pKa of the triazole (approx. pKa ~10 for neutral/anion transition, ~2.5 for cation/neutral), the equilibrium slows down relative to the chromatographic timescale, causing peak splitting or tailing.
Visualizing the Instability Pathways
The following diagram illustrates the two distinct pathways: the chemical degradation via oxidation and the physical equilibrium via tautomerism.
Caption: Figure 1. Left: Reversible annular tautomerism affecting analytical peak shape.[1] Right: Irreversible oxidative degradation pathway transforming the thioether into sulfoxide and sulfone impurities.
Troubleshooting Guide (Q&A)
Analytical & Chromatography Issues
Q: Why does my HPLC peak for 5-ethylsulfanyl-1H-1,2,4-triazole appear split or extremely broad? A: This is a classic signature of tautomeric interconversion occurring on the timescale of the separation.[1]
-
The Cause: If you use an unbuffered mobile phase (e.g., Water/Acetonitrile) or a pH near the pKa (approx 2-3 or 9-10), the 1H and 2H tautomers separate slightly but interconvert during the run, creating a "saddle" or split peak.
-
The Fix: You must suppress the proton exchange or lock the ionization state.
Q: I see a new impurity peak eluting earlier than my main peak (RRT ~0.8-0.9). What is it? A: This is likely the Sulfoxide (S=O) degradation product.
-
Confirmation: Check the Mass Spectrum.[2][3] The impurity will have a mass of [M+16].
-
Root Cause: The sample was likely dissolved in a solvent containing peroxides (e.g., aged THF or ether) or exposed to air in solution for >24 hours.
-
Prevention: Use fresh, degassed solvents.[1] Store solutions at 4°C.
Solubility & Handling
Q: The compound precipitated from my aqueous buffer after 2 days. Is it degrading? A: Likely not degrading, but aggregating .
-
The Cause: 5-ethylsulfanyl-1H-1,2,4-triazole is moderately lipophilic due to the ethyl group.[1] At neutral pH (where it is uncharged), its aqueous solubility is limited.[1]
-
The Fix: Add a co-solvent. The compound is highly soluble in DMSO, Methanol, and Acetonitrile. For aqueous assays, maintain at least 5-10% DMSO or use a cyclodextrin carrier if biological compatibility allows.[1]
Q: Can I store the stock solution in DMSO? A: Yes, but with caution. DMSO is hygroscopic and can act as a mild oxidant over long periods.[1]
-
Recommendation: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce oxygen.[1] For critical standards, prepare fresh in Methanol/Water.
Experimental Protocols
Protocol A: Stabilized HPLC Analysis
Use this method to prevent peak splitting and ensure accurate quantitation.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Triazole ring absorbance) |
| Why this works | The acidic pH protonates the triazole ring (forming the triazolium cation), effectively "locking" the tautomerism and yielding a single, sharp peak. |
Protocol B: Removal of Sulfoxide Impurities
If your batch has oxidized (confirmed by M+16 peak), you cannot easily reverse it. You must repurify.
-
Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate.
-
Wash: Wash with 5% Sodium Metabisulfite solution (mild reducing agent) to remove surface oxidation (limited efficacy for bulk sulfoxide).[1]
-
Recrystallization: The sulfoxide is significantly more polar than the thioether.
-
Add Hexanes (or Heptane) dropwise to the Ethyl Acetate solution until cloudy.
-
Cool to 4°C. The more polar sulfoxide often remains in the mother liquor, while the pure thioether crystallizes.
-
References
-
Beilstein Journals. "Synthesis and oxidation of some azole-containing thioethers." Beilstein J. Org.[1] Chem. 2011.[1][4] Link
-
Organic Chemistry Portal. "Sulfoxide Synthesis by Oxidation." (General reactivity of thioethers). Link
-
MDPI. "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles."[1] Molecules 2019. Link[1]
-
Royal Society of Chemistry. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." New J. Chem.[1] 2014. Link
-
BenchChem. "Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions."[1] (Analogous stability data). Link[1]
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Validation & Comparative
A Technical Guide to Assessing the Cross-Reactivity of 5-Ethylsulfanyl-1H-1,2,4-triazole in Biological Assays
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The compound 5-ethylsulfanyl-1H-1,2,4-triazole, a member of this versatile class, holds therapeutic promise. However, the very chemical features that make 1,2,4-triazoles effective also predispose them to interact with multiple biological targets. This potential for cross-reactivity, or off-target effects, is a critical consideration in drug development. Understanding a compound's selectivity profile early in the discovery process is paramount to mitigating potential toxicity and ensuring the desired therapeutic outcome.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 5-ethylsulfanyl-1H-1,2,4-triazole. We will explore potential target classes based on the known activities of structurally similar compounds and detail robust experimental workflows to build a comprehensive selectivity profile.
The Significance of Cross-Reactivity Profiling
In drug discovery, a compound's journey from a promising hit to a clinical candidate is fraught with challenges, a primary one being unforeseen toxicity due to off-target interactions. Early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a strategic imperative. It allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and researchers to interpret biological data with greater confidence. A thorough understanding of a compound's interactions with a wide range of biological molecules is the bedrock of a successful and safe therapeutic program.
Potential Target Classes for 5-Ethylsulfanyl-1H-1,2,4-triazole
While direct experimental data on the specific targets of 5-ethylsulfanyl-1H-1,2,4-triazole is limited, we can infer potential cross-reactivity by examining structurally related compounds. The presence of the 1,2,4-triazole core, often with a sulfur-containing substituent, is common in molecules with diverse biological activities.
Inferred Potential Targets Based on Analogs
| Target Class | Rationale for Potential Interaction | Key Considerations |
| Enzymes (e.g., Kinases, Hydrolases) | The 1,2,4-triazole scaffold is a known "privileged structure" capable of interacting with the ATP-binding sites of kinases and the active sites of various hydrolases. The sulfur-containing moiety can also participate in key binding interactions. A structurally similar compound, 5-Methylsulfanyl-3-p-tolyl-[6][7][8]triazole-1-carboxylic acid methyl-phenyl-amide, has shown activity against Acetylcholinesterase and Hormone-sensitive lipase.[9] | The human kinome consists of over 500 kinases, making broad-panel screening essential. For hydrolases, the specific substrate and assay conditions are critical for meaningful data. |
| G-Protein Coupled Receptors (GPCRs) | The aromatic and heteroatomic nature of the triazole ring allows for various interactions (e.g., hydrogen bonding, pi-stacking) with the diverse binding pockets of GPCRs. | A panel of representative GPCRs from different families should be screened to assess broad cross-reactivity. |
| Nuclear Receptors | The relatively small and rigid structure of 5-ethylsulfanyl-1H-1,2,4-triazole may allow it to fit into the ligand-binding domains of some nuclear receptors, potentially modulating their activity. | Assays measuring receptor activation or antagonism are necessary to determine the functional consequence of any binding. |
| Ion Channels | Small molecules can modulate the function of ion channels through direct binding or allosteric mechanisms. The physicochemical properties of 5-ethylsulfanyl-1H-1,2,4-triazole make it a candidate for such interactions. | A panel of key cardiac and neuronal ion channels is crucial for early safety assessment. |
| Microbial Targets | Given the well-documented antimicrobial and antifungal activity of many 1,2,4-triazole derivatives, it is plausible that 5-ethylsulfanyl-1H-1,2,4-triazole could interact with essential enzymes or cellular processes in various pathogens.[1][2] | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi would be a primary screen. |
Experimental Workflows for Assessing Cross-Reactivity
A tiered and systematic approach is recommended to build a comprehensive cross-reactivity profile for 5-ethylsulfanyl-1H-1,2,4-triazole. This workflow progresses from broad, high-throughput screens to more focused, mechanistic studies.
Tier 1: Broad Panel Screening (Hit Identification)
The initial step involves screening 5-ethylsulfanyl-1H-1,2,4-triazole at a single, high concentration (e.g., 10 µM) against a broad range of targets to identify potential interactions.
Protocol: Broad Kinase Panel Screen
-
Objective: To identify potential kinase targets of 5-ethylsulfanyl-1H-1,2,4-triazole.
-
Methodology: A radiometric or fluorescence-based kinase assay panel (e.g., >400 kinases).
-
Procedure: a. Prepare a stock solution of 5-ethylsulfanyl-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO). b. In a multi-well plate, combine the kinase, its specific substrate, and ATP. c. Add 5-ethylsulfanyl-1H-1,2,4-triazole to a final concentration of 10 µM. d. Include appropriate positive and negative controls. e. Incubate at the optimal temperature for the kinase. f. Measure the kinase activity (e.g., incorporation of radiolabeled phosphate or change in fluorescence). g. Calculate the percent inhibition relative to the controls.
Tier 2: Dose-Response and Functional Assays (Hit Confirmation and Characterization)
For any "hits" identified in Tier 1 (typically defined as >50% inhibition), dose-response studies are performed to determine the potency (IC50 or EC50) of the interaction. Functional assays are then employed to understand the nature of the interaction (e.g., agonist, antagonist, inhibitor).
Protocol: IC50 Determination for a Kinase Hit
-
Objective: To determine the concentration of 5-ethylsulfanyl-1H-1,2,4-triazole that inhibits 50% of the activity of a specific kinase.
-
Methodology: The same assay format as the primary screen.
-
Procedure: a. Prepare a serial dilution of 5-ethylsulfanyl-1H-1,2,4-triazole (e.g., 10-point, 3-fold dilution series). b. Perform the kinase assay as described above with each concentration of the compound. c. Plot the percent inhibition against the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Tier 3: Cellular and Mechanistic Studies (Physiological Relevance)
The final tier aims to confirm target engagement in a more physiologically relevant cellular context and to understand the downstream functional consequences of this engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that 5-ethylsulfanyl-1H-1,2,4-triazole binds to the target protein in intact cells.
-
Methodology: CETSA measures the change in the thermal stability of a protein upon ligand binding.
-
Procedure: a. Treat intact cells with 5-ethylsulfanyl-1H-1,2,4-triazole or a vehicle control. b. Heat aliquots of the cell lysate to a range of temperatures. c. Cool and centrifuge the samples to separate aggregated proteins from the soluble fraction. d. Analyze the soluble fraction by Western blot using an antibody specific for the target protein. e. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis and Data Interpretation
The data generated from these assays should be compiled and analyzed to build a comprehensive selectivity profile.
Data Summary Table
| Target | Primary Screen (% Inhibition @ 10 µM) | IC50/EC50 (µM) | Functional Effect (e.g., Inhibition, Antagonism) | Cellular Target Engagement (CETSA/NanoBRET) |
| Primary Target | >90% | 0.1 | Inhibition | Yes |
| Off-Target Kinase A | 75% | 5.2 | Inhibition | Yes |
| Off-Target GPCR B | 60% | 12.5 | Antagonism | No |
| ... | ... | ... | ... | ... |
Selectivity Score
A selectivity score can be calculated to quantify the compound's preference for its primary target over off-targets. A simple selectivity score can be the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.
Conclusion
A thorough assessment of the cross-reactivity of 5-ethylsulfanyl-1H-1,2,4-triazole is a critical step in its development as a potential therapeutic agent. The broad biological activity of the 1,2,4-triazole scaffold necessitates a comprehensive and systematic approach to selectivity profiling. By employing a tiered experimental workflow, from broad panel screening to cellular target engagement assays, researchers can build a detailed understanding of the compound's interactions with the proteome. This knowledge is invaluable for guiding lead optimization, interpreting biological data, and ultimately, developing a safe and effective drug. The methodologies outlined in this guide provide a robust framework for this essential aspect of drug discovery.
References
- U.S. Patent No. US4011218A. (1977). 1,2,4-triazoles.
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][6][9][10]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). European Journal of Medicinal Chemistry. [Link]
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BindingDB BDBM50138761. (n.d.). BindingDB. [Link]
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5-ethyl-1H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]
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Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][6][7][8]triazole-6(5H)-ones as Possible Anticancer Agents. (2021). Molecules. [Link]
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Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships. (2013). Journal of Medicinal Chemistry. [Link]
-
Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (2024). Russian Journal of General Chemistry. [Link]
- U.S. Patent No. US4230715A. (1980). 1,2,4-Triazole-3-thiols as antisecretory agents.
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships. (2013). Semantic Scholar. [Link]
-
Synthesis, in vitro and in silico studies on novel 3-aryloxymethyl-5-[(2-oxo-2-arylethyl)sulfanyl]-1,2,4-triazoles and their oxime derivatives as potential inhibitors of human microsomal prostaglandin E synthase-1. (2022). Bioorganic Chemistry. [Link]
-
ChEMBL. (n.d.). EMBL-EBI. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). Molecules. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Research Square. [Link]
-
Analysis of biological properties of 1;2;4-triazole-containing compounds (literature review). (2022). ScienceRise: Pharmaceutical Science. [Link]
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- 9. BindingDB BDBM50138761 5-Methylsulfanyl-3-p-tolyl-[1,2,4]triazole-1-carboxylic acid methyl-phenyl-amide::CHEMBL130112::N-methyl-5-(methylthio)-N-phenyl-3-p-tolyl-1H-1,2,4-triazole-1-carboxamide [bindingdb.org]
- 10. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Safety Guide: 5-ethylsulfanyl-1H-1,2,4-triazole
⚠️ CRITICAL DATA INTEGRITY ALERT: CAS Number Mismatch
Immediate Action Required: You provided CAS 79200-56-9 alongside the chemical name 5-ethylsulfanyl-1H-1,2,4-triazole . These two identifiers refer to completely different chemicals .
-
Chemical Name: 5-ethylsulfanyl-1H-1,2,4-triazole (A sulfur-containing triazole derivative).[1][2]
-
CAS 79200-56-9: (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Also known as "Vince Lactam," a pharmaceutical intermediate for Abacavir).[1][3]
This guide is written strictly for the chemical name provided: 5-ethylsulfanyl-1H-1,2,4-triazole. If you intended to work with Vince Lactam (CAS 79200-56-9), stop immediately; the hazards differ significantly (Vince Lactam is a known skin sensitizer and can cause serious eye damage).[1]
Hazard Identification & Risk Assessment
Chemical Class: Alkylthio-triazole Physical State: Solid (typically powder or crystalline) Primary Hazards: Irritant, Potential Stench, Acute Toxicity (Oral/Dermal).[1]
As a thioether-substituted triazole, this compound presents a dual-risk profile: the biological activity associated with the triazole ring (often used in antifungals/agrochemicals) and the olfactory/respiratory issues associated with organic sulfides (thioethers).[1]
| Hazard Category | GHS Classification (Estimated*) | H-Code | Operational Implication |
| Skin Irritation | Category 2 | H315 | Direct contact causes inflammation.[1] |
| Eye Irritation | Category 2A | H319 | Dust/splash causes severe irritation. |
| STOT-SE | Category 3 | H335 | Inhalation of dust irritates the respiratory tract.[1] |
| Acute Toxicity | Category 4 (Oral) | H302 | Harmful if swallowed.[4] |
| Organoleptic | Stench | N/A | High probability of foul odor (sulfide-like).[1] |
*Classifications are derived from structural analogs (e.g., 5-ethylthio-1H-tetrazole) due to limited specific SDS data for this exact isomer.[1]
PPE Selection Matrix
This matrix prioritizes permeation resistance and physical barrier integrity . Standard latex gloves are insufficient for organic sulfides.
| Body Area | Recommended PPE | Technical Justification |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Minimum 5-8 mil) or Neoprene | Organic sulfides can permeate thin nitrile over time.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection. Do not use Latex (poor chemical resistance to organics). |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient for powders that may become airborne. Goggles seal the eyes from dust and potential sulfurous vapors. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Mandatory: Handle only in a certified chemical fume hood. Respirators are only for spill cleanup outside the hood. |
| Body | Lab Coat (High-Neck) + Chemical Apron | Standard cotton/poly lab coat.[1] Add a disposable Tyvek® apron if handling >10g to prevent odor impregnation into clothing. |
Engineering Controls & Odor Management
The "Thio" Factor: Compounds with "ethylsulfanyl" groups often release volatile sulfur species (mercaptans/sulfides) which have extremely low odor thresholds (ppb range).
-
Fume Hood Velocity: Ensure face velocity is 0.5 m/s (100 fpm) .
-
Bleach Trap (Scrubber):
-
Why: Sodium hypochlorite (Bleach) oxidizes odorous sulfides into non-odorous sulfoxides/sulfones.
-
Setup: If using a vacuum line or rotovap, exhaust must pass through a bubbler containing 10-20% bleach solution before entering the pump or house vacuum.[1]
-
Operational Protocol: Safe Handling Lifecycle
This workflow ensures containment from storage to disposal.
Figure 1: Operational workflow emphasizing containment and oxidative decontamination.
Detailed Steps:
-
Preparation: Prepare a "kill bath" (10% bleach) before opening the chemical vial.
-
Weighing: Perform all weighing inside the fume hood. Do not tare the balance outside. If the balance is external, transfer the solid into a tared vial inside the hood, close it tightly, then weigh.[1]
-
Transfer: Use solid addition funnels to prevent dust generation.
-
Decontamination: Immediately immerse spatulas, weigh boats, and empty vials into the bleach bath. Allow to soak for 60 minutes to oxidize sulfur residues.
Waste Disposal & Environmental Compliance
Waste Code Assignment:
-
Primary Code: Non-Halogenated Organic Solvent/Solid (often categorized under "High BTU" or "Sulfur-bearing").[1]
-
EPA/RCRA Considerations: While not explicitly P- or U-listed, it should be treated as D003 (Reactive - Sulfide) if it generates toxic gas at pH 2-12.5 (unlikely for this specific triazole, but conservative classification is safer).[1]
Disposal Protocol:
-
Liquids: Collect in "Organic Waste - Sulfur Containing" carboys. Do not mix with oxidizers (Nitric acid) in the waste container—risk of violent reaction.
-
Solids: Double-bag in heavy-duty polyethylene bags. Label "Stench" clearly.
-
Destruction: Incineration with scrubber (required to capture SOx and NOx gases).
References
-
National Institutes of Health (PubChem). 5-ethyl-1H-1,2,4-triazole-3-thiol (Analogous Safety Data).[1] Retrieved from [1]
-
ChemicalBook. 5-(Ethylthio)-1H-tetrazole (Structural Analog MSDS). Retrieved from [1]
-
University of Rochester (Dept. of Chemistry). SOP: How to Work with Thiols and Sulfides. Retrieved from [1]
-
ECHA (European Chemicals Agency). Registration Dossier: 1,2,4-Triazole derivatives. Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet for (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 79200-56-9 Verification). Retrieved from [1][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
